Mabuterol hydrochloride
Overview
Description
Mabuterol hydrochloride is a selective beta-2 adrenoreceptor agonist. It is primarily used as a bronchodilator to treat respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound has a specific effect on beta-2 adrenoceptors, which helps in relaxing the bronchial smooth muscles, thereby easing breathing .
Mechanism of Action
Target of Action
Mabuterol hydrochloride primarily targets the beta-2 adrenergic receptors . These receptors play a crucial role in the regulation of smooth muscle relaxation, particularly in the bronchial passages .
Mode of Action
This compound interacts with its targets, the beta-2 adrenergic receptors, by stimulating them . This stimulation leads to the activation of an enzyme called adenyl cyclase . Adenyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) .
Biochemical Pathways
The activation of adenyl cyclase and the subsequent increase in cAMP levels affect several biochemical pathways. The increase in cAMP levels leads to the relaxation of smooth muscles, particularly in the bronchial passages . This effect is beneficial in the management of conditions such as asthma, where bronchospasm (contraction of the bronchial muscles) is a common symptom .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is easily absorbed from the small intestine . The peak blood and tissue levels of the drug are reached within 1 hour of administration
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscles in the bronchial passages . This relaxation results in the dilation of these passages, which can help alleviate symptoms of conditions like asthma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mabuterol hydrochloride involves several steps:
Halogenation: The process begins with the halogenation of 2-(Trifluoromethyl)aniline using iodine and sodium bicarbonate, resulting in 2-Amino-5-Iodobenzotrifluoride.
Protection and Nucleophilic Aromatic Displacement: The intermediate is then protected with acetic anhydride and undergoes nucleophilic aromatic displacement with copper (I) cyanide to form N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide.
Hydrolysis and Halogenation: Hydrolysis of the nitrile and the protecting group yields 4-amino-3-(trifluoromethyl)benzoic acid, which is further halogenated with chlorine to produce 4-Amino-3-Chloro-5-(Trifluoromethyl)Benzoic Acid.
Formation of Benzoyl Chloride and Acetophenone: The acid is then converted to benzoyl chloride using thionyl chloride, followed by treatment with diethyl malonate to form 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone.
Bromination and Amination: Bromination of the acetophenone in acetic acid leads to 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone, which is then treated with tert-butylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to comply with pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Mabuterol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the ketone group in the molecule to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Mabuterol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the determination of beta-agonists in various samples.
Biology: Studied for its effects on beta-2 adrenoceptors in biological systems.
Medicine: Investigated for its therapeutic potential in treating respiratory conditions like asthma and COPD.
Industry: Utilized in the development of veterinary medicines and as a bronchodilator in animal health
Comparison with Similar Compounds
Similar Compounds
Isoprenaline (Isoproterenol): A non-selective beta-adrenergic agonist used for similar indications but with a broader range of effects on both beta-1 and beta-2 receptors.
Salbutamol (Albuterol): A selective beta-2 agonist commonly used as a bronchodilator.
Procaterol: Another selective beta-2 agonist with similar bronchodilating properties.
Uniqueness
Mabuterol hydrochloride is unique in its high selectivity for beta-2 adrenoceptors, which minimizes its interaction with beta-1 receptors found in the heart. This selectivity reduces the likelihood of systemic side effects, making it a safer option for patients with concurrent cardiovascular conditions .
Properties
IUPAC Name |
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClF3N2O.ClH/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7;/h4-5,10,19-20H,6,18H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCDXJOMPMIKGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046798 | |
Record name | Mabuterol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54240-36-7 | |
Record name | Benzenemethanol, 4-amino-3-chloro-α-[[(1,1-dimethylethyl)amino]methyl]-5-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54240-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mabuterol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenethyl alcohol, 4-amino-alpha-(tert-butylamino)-3-chloro-5-(trifluoromethyl)-,monohydrochloride, (+-)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MABUTEROL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/536V290790 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of mabuterol hydrochloride and how does it affect the airways?
A1: this compound is a β2-adrenergic receptor agonist. [] While the provided research does not delve into the detailed downstream signaling pathways, β2-adrenergic receptor agonists are known to relax bronchial smooth muscle, leading to bronchodilation and improved airflow in the airways. [] This makes it a useful treatment for conditions like asthma where bronchoconstriction is a primary issue.
Q2: How effective is this compound compared to other asthma medications like procaterol hydrochloride?
A2: A multicenter randomized controlled clinical trial found that this compound demonstrated comparable efficacy to procaterol hydrochloride in treating mild to moderate bronchial asthma. [] Both treatments significantly improved symptom scores, lung function parameters (FEV1, PEF), and had similar clinical efficacy rates. [] This suggests that this compound is a viable alternative to procaterol hydrochloride for managing asthma symptoms.
Q3: Are there any specific laboratory techniques used to study the effects of this compound on airway cells?
A3: Researchers have successfully cultured guinea pig airway smooth muscle cells and demonstrated the ability of this compound to suppress acetylcholine-induced increases in intracellular calcium levels. [] This was achieved using calcium fluorescent probes (Fura-2/AM, Fluo-3/AM) and imaging techniques like Varioskan Flash and inverted system microscopy. [] This type of in vitro study provides valuable insights into the cellular mechanisms underlying this compound's bronchodilatory effects.
Q4: What are the optimal conditions for separating the enantiomers of this compound using high-performance liquid chromatography?
A4: Successful enantiomeric separation of this compound was achieved using Chirobiotic V and T chiral stationary phases (CSPs). [] The optimal conditions involved a polar organic phase mode with methanol-acetic acid-triethylamine (100:0.01:0.01, V/V/V) as the mobile phase at a flow rate of 1.0 mL/min and a column temperature of 20°C. [] The separation mechanism likely involves ionic interactions between the CSPs and this compound. []
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